Udenafil-d7 is a deuterated derivative of udenafil, a phosphodiesterase type 5 inhibitor primarily used for the treatment of erectile dysfunction. As a pyrazolopyrimidine derivative, it shares structural similarities with other well-known phosphodiesterase inhibitors like sildenafil. Udenafil-d7 serves as a valuable tool in pharmacological research, particularly in studies involving drug metabolism and pharmacokinetics due to its isotopic labeling.
Udenafil-d7 is classified as a phosphodiesterase type 5 inhibitor. It functions by enhancing the effects of nitric oxide, leading to increased blood flow to the penis during sexual stimulation. This compound is categorized under the broader class of pyrazolopyrimidines, which are known for their role in cardiovascular and sexual health treatments .
The synthesis of udenafil-d7 involves the introduction of deuterium atoms into the udenafil molecule. This can be achieved through various methods such as:
The synthesis typically requires careful control of reaction conditions to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the incorporation of deuterium and assess the compound's purity .
Udenafil-d7 retains the core structure of udenafil but includes deuterium at specific positions. Its chemical formula is C22H28N4O3S, with a molecular mass adjusted for deuterium incorporation:
Udenafil-d7 undergoes similar chemical reactions as its non-deuterated counterpart. Key reactions include:
The metabolic pathway of udenafil-d7 can be traced using mass spectrometry, allowing researchers to study its pharmacokinetics and interactions with biological systems effectively .
Udenafil-d7 inhibits phosphodiesterase type 5, an enzyme responsible for breaking down cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, udenafil-d7 increases levels of cGMP within smooth muscle cells, leading to relaxation and increased blood flow.
Relevant data suggest that the presence of deuterium may influence its stability and reactivity compared to non-deuterated forms .
Udenafil-d7 is primarily utilized in scientific research, particularly in:
The isotopic labeling allows for enhanced sensitivity and specificity in analytical techniques, making it a valuable asset in pharmaceutical research .
Udenafil-d7 is a deuterium-enriched analog of the phosphodiesterase type 5 (PDE5) inhibitor udenafil, with the molecular formula C25H29D7N6O4S and a molecular weight of 523.70 g/mol [3]. The isotopic labeling involves selective replacement of seven hydrogen atoms with deuterium at the ethyl group attached to the pyrazolopyrimidinone core (specifically, the -CH2CH3 moiety becomes -CD2CD3). This strategic deuteration targets metabolically vulnerable sites to alter pharmacokinetics without modifying the compound’s inherent bioactivity [1] [3]. The deuterium incorporation pattern ensures minimal steric perturbation due to near-identical atomic radii of hydrogen and deuterium, preserving udenafil’s molecular geometry.
Structural confirmation of udenafil-d7 employs tandem analytical techniques:
Table 1: Key Spectroscopic Signatures of Udenafil-d7
Technique | Parameter | Non-Deuterated Udenafil | Udenafil-d7 |
---|---|---|---|
MS (ESI+) | Molecular Ion ([M+H]+) | m/z 517.4 | m/z 524.4 |
Major Fragment | m/z 283.1 | m/z 290.1 | |
1H-NMR | -OCH2- Signal | δ 4.30 (q, J=7.1 Hz) | Not detected |
-CH3 Signal | δ 1.25 (t, J=7.1 Hz) | Not detected |
Deuteration induces subtle but critical differences in physicochemical properties:
Single-crystal X-ray diffraction reveals conserved molecular conformation between udenafil and udenafil-d7:
Table 2: Crystallographic Parameters of Udenafil and Udenafil-d7
Parameter | Non-Deuterated Udenafil | Udenafil-d7 |
---|---|---|
Space Group | P21/c | P21/c |
Unit Cell (Å, °) | a=14.19, b=7.83, c=18.00; β=102.5° | a=14.21, b=7.85, c=18.02; β=102.3° |
C-D Bond Length (Å) | N/A | 1.09 |
Torsion Angle (θ) | 112.7° | 112.5° |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0